2-azanidylethylazanide;palladium(2+);chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-azanidylethylazanide;palladium(2+);chloride, also known as dichloro(ethylenediamine)palladium(II), is a coordination compound with the molecular formula C2H6Cl2N2Pd. This compound is a palladium complex where palladium is coordinated with ethylenediamine and two chloride ions. It is commonly used in various chemical reactions and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azanidylethylazanide;palladium(2+);chloride typically involves the reaction of palladium(II) chloride with ethylenediamine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the complex .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in crystalline form and stored under inert gas to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-azanidylethylazanide;palladium(2+);chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium(0) complexes.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligand and under mild heating.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of palladium(IV) complexes, while reduction can yield palladium(0) species .
Scientific Research Applications
2-azanidylethylazanide;palladium(2+);chloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism by which 2-azanidylethylazanide;palladium(2+);chloride exerts its effects involves the coordination of palladium with various substrates. In catalytic reactions, palladium undergoes oxidative addition, transmetalation, and reductive elimination steps. These steps facilitate the formation of new chemical bonds, making the compound an effective catalyst .
Comparison with Similar Compounds
Similar Compounds
Palladium(II) chloride: A common starting material in palladium chemistry, used in similar catalytic applications.
Palladium(II) bromide: Similar to palladium(II) chloride but with bromide ligands.
Palladium(II) iodide: Another similar compound with iodide ligands.
Uniqueness
2-azanidylethylazanide;palladium(2+);chloride is unique due to its coordination with ethylenediamine, which provides additional stability and reactivity compared to other palladium(II) halides. This makes it particularly effective in catalytic applications and research studies .
Properties
Molecular Formula |
C4H12ClN4Pd-3 |
---|---|
Molecular Weight |
258.04 g/mol |
IUPAC Name |
2-azanidylethylazanide;palladium(2+);chloride |
InChI |
InChI=1S/2C2H6N2.ClH.Pd/c2*3-1-2-4;;/h2*3-4H,1-2H2;1H;/q2*-2;;+2/p-1 |
InChI Key |
UQDMBJURZZFOSR-UHFFFAOYSA-M |
Canonical SMILES |
C(C[NH-])[NH-].C(C[NH-])[NH-].[Cl-].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.